![molecular formula C15H12O4 B1674858 Liquiritigenin CAS No. 69097-97-8](/img/structure/B1674858.png)
Liquiritigenin
Overview
Description
Liquiritigenin is a flavonoid and an estrogenic compound found in licorice (Glycyrrhizae radix) root extract and several other plants .
Molecular Structure Analysis
Liquiritigenin is an important dihydroflavonoid compound found in Glycyrrhiza uralensis . The molecular structure of Liquiritigenin was identified using LC-MS/MS and LC/MS n -IT-TOF techniques .Chemical Reactions Analysis
Liquiritigenin has been found to inhibit the LPS-stimulated NO production in a dose-dependent manner . It also undergoes metabolic transformation by the gut microbiota .Physical And Chemical Properties Analysis
Liquiritigenin has a molecular formula of C15H12O4 and a molar mass of 256.253 g·mol −1 . Its density is 1.4±0.1 g/cm 3, boiling point is 529.5±50.0 °C at 760 mmHg, and vapour pressure is 0.0±1.4 mmHg at 25°C .Scientific Research Applications
Antitumor Properties
Liquiritigenin is an important dihydroflavonoid compound that has been found to have antitumor properties . It’s speculated that one of its metabolites, davidigenin, may also have antitumor activity .
Antiulcer Effects
In addition to its antitumor properties, Liquiritigenin has also been reported to have antiulcer effects . This makes it a potential candidate for the treatment of ulcers.
Anti-inflammatory Properties
Liquiritigenin has been found to have anti-inflammatory properties . This could make it useful in the treatment of various inflammatory conditions.
Anti-AIDS Effects
Another significant application of Liquiritigenin is its potential anti-AIDS effects . While the mechanism of action remains unclear, this property could make it a valuable tool in the fight against AIDS.
Neurodegenerative Diseases
Liquiritigenin and its precursor and isomer chalcone isoliquiritigenin are the main bioactive constituents of Radix Glycyrrhizae, which has been used for centuries in traditional medicine. These compounds have been studied for their potential role in age-related diseases, including neurodegenerative diseases like Alzheimer’s disease (AD) and Parkinson’s disease (PD) .
Anti-Diabetic Properties
Liquiritigenin has been found to have anti-diabetic properties . A study found that it reduced blood glucose levels in hyperglycemic adult zebrafish , suggesting potential applications in the treatment of diabetes.
Mechanism of Action
DL-Liquiritigenin, also known as Liquiritigenin or 7-hydroxy-2-(4-hydroxyphenyl)chroman-4-one, is a flavanone compound that has been isolated from various plants of the Glycyrrhiza genus, including Glycyrrhiza uralensis and Glycyrrhiza glabra .
Target of Action
DL-Liquiritigenin has been found to interact with several targets. Network pharmacology studies have shown that DL-Liquiritigenin is a key anti-melanoma active component in licorice flavonoids, with tyrosinase (Tyr), Raf1, and Met being identified as key targets of melanoma resistance . It also acts as a selective agonist of the ERβ subtype of the estrogen receptor (ER), though it is also reported to act as an ERα partial agonist at sufficient concentrations .
Mode of Action
DL-Liquiritigenin interacts with its targets to induce various changes. For instance, it shows competitive inhibition of human monoamine oxidase (hMAO) in vitro . It also acts as an antagonist of the D1 receptor and an agonist of the D3 and V1A receptors .
Biochemical Pathways
In the treatment of melanoma, DL-Liquiritigenin affects multiple biochemical pathways, indicating that its anti-melanoma mechanism is the result of multi-compound and multi-target interactions .
Pharmacokinetics
The bioavailability of flavonoids like DL-Liquiritigenin is generally low after oral administration . The metabolic transformation of DL-Liquiritigenin by the gut microbiota and liver microsomes results in the generation of three main metabolites . This biotransformation may be one of the main reasons for the low bioavailability of DL-Liquiritigenin, although these metabolites have potential pharmacological activities .
Result of Action
DL-Liquiritigenin has a wide range of pharmacological properties, such as antitumor, antiulcer, anti-inflammatory, and anti-AIDS effects . Its molecular and cellular effects include reducing dopaminergic neurodegeneration and psychostimulant-induced toxicity, which are related to dopamine and vasopressin receptors .
Action Environment
The action of DL-Liquiritigenin can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the metabolic transformation of DL-Liquiritigenin, affecting its bioavailability and pharmacological activities . Furthermore, the efficacy and stability of DL-Liquiritigenin can be influenced by factors such as the presence of other compounds, pH, temperature, and the specific characteristics of the target cells or tissues.
Safety and Hazards
Future Directions
The bioavailability of flavonoids like Liquiritigenin is generally low after oral administration. The metabolic transformation of flavonoids by the gut microbiota may be one of the main reasons for this, although these metabolites have potential pharmacological activities . Future research could focus on improving the bioavailability of Liquiritigenin and further exploring its pharmacological activities.
properties
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURUXTVZLHCCNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274339, DTXSID90961898 | |
Record name | DL-Liquiritigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-2-(4-hydroxyphenyl)- | |
CAS RN |
69097-97-8, 41680-09-5 | |
Record name | DL-Liquiritigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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